molecular formula C8H15BrO2 B8442669 (S)-2-bromo-octanoic acid

(S)-2-bromo-octanoic acid

Cat. No.: B8442669
M. Wt: 223.11 g/mol
InChI Key: GTGTXZRPJHDASG-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-bromo-octanoic acid is an organic compound with the molecular formula C8H15BrO2 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image

Preparation Methods

Synthetic Routes and Reaction Conditions: (S)-2-bromo-octanoic acid can be synthesized through several methods. One common approach involves the bromination of octanoic acid. This reaction typically uses bromine (Br2) as the brominating agent in the presence of a catalyst such as phosphorus tribromide (PBr3) or sulfur bromide (SBr2). The reaction is carried out under controlled conditions to ensure the selective formation of the (S)-enantiomer.

Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable processes. One such method includes the use of biocatalysts or chiral auxiliaries to achieve the desired enantioselectivity. These methods are designed to be efficient and cost-effective, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: (S)-2-bromo-octanoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of different derivatives.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can be oxidized to form more complex molecules, such as ketones or aldehydes, using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions:

    Substitution: Typically carried out in polar solvents like water or alcohols at moderate temperatures.

    Reduction: Conducted in anhydrous conditions to prevent the decomposition of the reducing agent.

    Oxidation: Performed under acidic or basic conditions, depending on the oxidizing agent used.

Major Products:

    Substitution: Formation of various substituted octanoic acid derivatives.

    Reduction: Formation of 2-bromooctanol.

    Oxidation: Formation of 2-bromooctanone or 2-bromooctanal.

Scientific Research Applications

(S)-2-bromo-octanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-2-bromo-octanoic acid involves its interaction with specific molecular targets. The bromine atom in the molecule can form covalent bonds with nucleophilic sites in proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing new drugs.

Comparison with Similar Compounds

    2-Bromobutyric Acid: A shorter-chain analog with similar reactivity but different physical properties.

    2-Bromohexanoic Acid: A medium-chain analog with comparable chemical behavior.

    2-Bromodecanoic Acid: A longer-chain analog with distinct solubility and reactivity characteristics.

Uniqueness: (S)-2-bromo-octanoic acid is unique due to its specific chain length and chiral nature, which can influence its reactivity and interaction with biological molecules. Its distinct properties make it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C8H15BrO2

Molecular Weight

223.11 g/mol

IUPAC Name

(2S)-2-bromooctanoic acid

InChI

InChI=1S/C8H15BrO2/c1-2-3-4-5-6-7(9)8(10)11/h7H,2-6H2,1H3,(H,10,11)/t7-/m0/s1

InChI Key

GTGTXZRPJHDASG-ZETCQYMHSA-N

Isomeric SMILES

CCCCCC[C@@H](C(=O)O)Br

Canonical SMILES

CCCCCCC(C(=O)O)Br

Origin of Product

United States

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